molecular formula C17H13ClFNO2 B2390680 3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid CAS No. 2138128-08-0

3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B2390680
CAS No.: 2138128-08-0
M. Wt: 317.74
InChI Key: NIBPXVQRLRTNMT-UHFFFAOYSA-N
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Description

3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Scientific Research Applications

3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid has a wide range of applications in scientific research:

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid”, being an indole derivative, could be a potential candidate for future research in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid typically involves the formation of the indole core followed by functionalization at specific positions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boronic acids under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. The use of biocatalysis is becoming increasingly popular in the pharmaceutical industry due to its high enantio-, chemo-, and regio-selectivity . Biocatalytic processes can be conducted under mild conditions, reducing environmental impact and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid apart from similar compounds is its specific substitution pattern on the indole ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2/c18-14-3-1-2-12-13(8-9-15(21)22)16(20-17(12)14)10-4-6-11(19)7-5-10/h1-7,20H,8-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBPXVQRLRTNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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